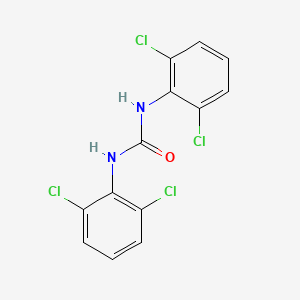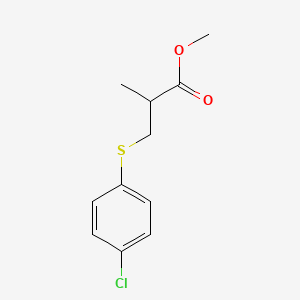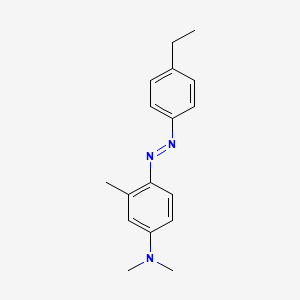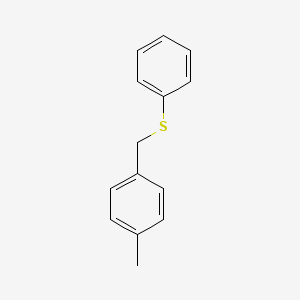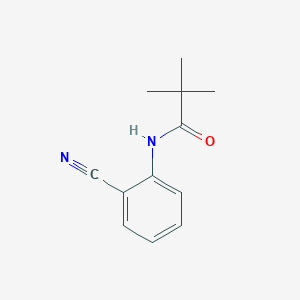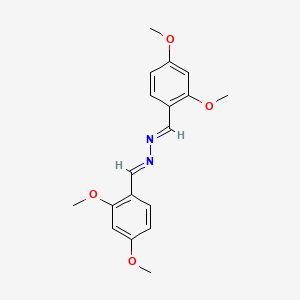
2,4-Dimethoxybenzaldehyde azine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxybenzaldehyde azine is an organic compound with the molecular formula C18H20N2O4 It is a derivative of benzaldehyde, where two methoxy groups are attached to the benzene ring at the 2 and 4 positions, and the azine group is formed by the condensation of two molecules of 2,4-dimethoxybenzaldehyde with hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethoxybenzaldehyde azine can be synthesized through the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate. The reaction typically takes place in a solvent such as methanol at room temperature. The general reaction scheme is as follows:
2C9H10O3+N2H4→C18H20N2O4+2H2O
In this reaction, two molecules of 2,4-dimethoxybenzaldehyde react with one molecule of hydrazine hydrate to form this compound and water as a byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxybenzaldehyde azine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the azine group to hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzaldehyde azines with various functional groups.
Scientific Research Applications
2,4-Dimethoxybenzaldehyde azine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-dimethoxybenzaldehyde azine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by forming covalent bonds with active site residues. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzaldehyde azine
- 4-Benzyloxy-3-methoxybenzaldehyde azine
- 4-Ethoxy-3-methoxybenzaldehyde azine
- 2,5-Dimethoxybenzaldehyde oxime
- 3,4-Dimethoxybenzaldehyde semicarbazone
Uniqueness
2,4-Dimethoxybenzaldehyde azine is unique due to the presence of two methoxy groups at the 2 and 4 positions, which influence its chemical reactivity and biological activity. The azine group also imparts distinct properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62721-39-5 |
|---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C18H20N2O4/c1-21-15-7-5-13(17(9-15)23-3)11-19-20-12-14-6-8-16(22-2)10-18(14)24-4/h5-12H,1-4H3/b19-11+,20-12+ |
InChI Key |
VXGDBTSCPMXTBL-AYKLPDECSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/N=C/C2=C(C=C(C=C2)OC)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NN=CC2=C(C=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)



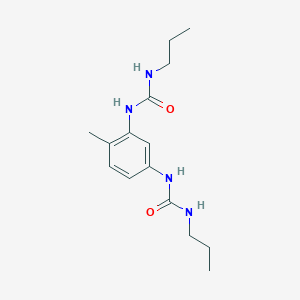
![Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde](/img/structure/B15075018.png)
